(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid
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Overview
Description
(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound with the molecular formula C₆H₇N₃O₄ It is characterized by a pyrazole ring substituted with a methyl group at the 5-position and a nitro group at the 4-position, along with an acetic acid moiety at the 1-position
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar heterocyclic structure, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Similar compounds, such as indole derivatives, interact with their targets, leading to changes in cellular processes . These interactions often result in the inhibition or activation of the target, leading to a therapeutic effect .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been shown to affect various biological pathways . These pathways include those involved in inflammation, viral replication, cancer cell proliferation, and microbial growth .
Result of Action
Similar compounds, such as indole derivatives, have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid typically involves the nitration of 5-methyl-1H-pyrazole followed by the introduction of the acetic acid group. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 4-position. The resulting 5-methyl-4-nitro-1H-pyrazole is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: (5-Methyl-4-nitro-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The acetic acid moiety can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Alcohols, acid catalysts (e.g., sulfuric acid).
Condensation: Aldehydes or ketones, basic or acidic conditions.
Major Products Formed:
Reduction: 5-Methyl-4-amino-1H-pyrazol-1-yl)acetic acid.
Esterification: Esters of this compound.
Condensation: Schiff bases derived from this compound.
Scientific Research Applications
(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
(5-Methyl-1H-pyrazol-1-yl)acetic acid: Lacks the nitro group, resulting in different reactivity and biological activity.
(4-Nitro-1H-pyrazol-1-yl)acetic acid: Lacks the methyl group, affecting its chemical properties and applications.
(5-Methyl-4-nitro-1H-pyrazole): Lacks the acetic acid moiety, limiting its use in certain synthetic applications.
Uniqueness: (5-Methyl-4-nitro-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both the nitro and acetic acid groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-(5-methyl-4-nitropyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-4-5(9(12)13)2-7-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPATAJWIBDNQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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